molecular formula C13H20N2 B13828934 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine CAS No. 30131-18-1

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Cat. No.: B13828934
CAS No.: 30131-18-1
M. Wt: 204.31 g/mol
InChI Key: XYZVKJBAWYFZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is a heterocyclic compound featuring a pyridine ring linked via an ethyl spacer to a 4-methylpiperidine moiety. This structure confers both aromatic (pyridine) and alicyclic (piperidine) characteristics, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h2-3,7-8,12H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZVKJBAWYFZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672595
Record name 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30131-18-1
Record name 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Substitution

Step Reagents and Conditions Outcome
1 4-Bromopyridine + 2-(4-methylpiperidin-1-yl)ethylamine Nucleophilic attack on bromopyridine forms intermediate
2 Base (K2CO3), DMF, 80 °C, 12 hours Formation of 4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine
3 Purification by column chromatography Isolated pure product

This method is supported by data from Vulcanchem, which lists the compound with CAS No. 30131-18-1 and indicates nucleophilic substitution as a common synthetic route.

Alternative Routes and Modifications

Some research articles describe multi-step syntheses involving protection-deprotection strategies or the use of intermediates such as 4-chloro- or 4-bromo-pyridine derivatives, followed by amination or alkylation steps. For example, the use of N-Boc-protected piperidine derivatives allows selective reaction and subsequent deprotection to yield the final amine.

Comparative Analysis of Preparation Methods

Feature Nucleophilic Substitution Palladium-Catalyzed Cross-Coupling
Starting Materials 4-Halopyridine, 4-methylpiperidine 4-Halopyridine, boronic acid derivatives
Reaction Conditions Moderate heating, polar aprotic solvent Elevated temperature, palladium catalyst
Catalyst Requirement None or base only Palladium complex and phosphine ligands
Yield Moderate to good Generally high
Selectivity Moderate, possible side reactions High, functional group tolerant
Cost Low to moderate Higher due to catalyst and ligands
Scalability Good Good but depends on catalyst recovery

Summary of Research Findings

  • The compound this compound is primarily synthesized via nucleophilic substitution of 4-halopyridine derivatives with 4-methylpiperidine-containing nucleophiles.
  • Palladium-catalyzed cross-coupling methods, while more complex, offer higher selectivity and yields and are increasingly favored in modern synthetic organic chemistry.
  • Multi-step synthetic routes involving protection strategies have been used to improve purity and control over substitution patterns, as seen in related pyridine derivatives.
  • The choice of method depends on available reagents, desired scale, cost considerations, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₃H₁₈N₂ and consists of a pyridine ring substituted with a 2-(4-methylpiperidin-1-yl)ethyl group. Its unique structure allows for diverse interactions with biological targets, enhancing its potential utility in medicinal chemistry.

Drug Development

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine serves as a building block for synthesizing more complex molecules that exhibit therapeutic effects. Its structural characteristics enable it to modulate the activity of various biological macromolecules, influencing pathways related to neurotransmission and potentially offering therapeutic benefits in conditions such as neurodegenerative diseases and cancer .

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated anticancer properties. For instance, studies have shown that related piperidine derivatives can inhibit tumor growth in xenograft models, suggesting that this compound may also possess similar activities .

Case Study:
A study evaluated the antitumor effects of piperidine derivatives in various cancer cell lines, revealing significant cytotoxicity and inhibition of proliferation at specific concentrations . The findings underscore the potential of this compound in developing new cancer therapies.

Neuropharmacology

Given its ability to interact with neurotransmitter receptors, the compound may be explored for its effects on neurological disorders. Its structural similarity to known psychoactive substances suggests potential applications in treating conditions like anxiety and depression.

Synthesis of Advanced Materials

The compound can be utilized as an intermediate in the synthesis of advanced materials, particularly those requiring specific electronic or mechanical properties. Its unique molecular structure may contribute to the development of novel polymers or nanomaterials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

SB-269970 ([R]-3-[2-(2-[4-Methylpiperidin-1-yl]ethyl)pyrrolidine-1-sulfonyl]phenol)
  • Structure: Shares the 4-methylpiperidin-1-yl ethyl motif but incorporates a pyrrolidine-sulfonylphenol group instead of pyridine.
  • Activity : Potent 5-HT7 receptor antagonist (pKi = 8.3) with >100-fold selectivity over 5-HT1A, 5-HT2A, and dopamine D2 receptors .
  • Key Difference: The pyrrolidine-sulfonylphenol moiety enhances receptor binding specificity compared to the pyridine core in 4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine.
CHJ02029 (1-(2,6-Dichlorophenoxy)-3-((3-methoxy-4-(2-(4-methylpiperidin-1-yl)ethoxy)benzyl)(methyl)amino)propan-2-ol)
  • Structure : Contains a 4-methylpiperidin-1-yl ethoxy group attached to a benzylamine scaffold.
  • Activity : Sphingosine kinase 1 (SphK1) inhibitor with IC50 = 0.8 μM; the ethyl spacer improves membrane permeability compared to direct piperidine-pyridine linkages .
  • Key Difference : The ethoxy linkage and benzylamine substituent alter target specificity (SphK1 vs. 5-HT7 receptors).
4-(4-Methylpiperidin-1-yl)pyridine
  • Structure : Directly substitutes the pyridine ring with a 4-methylpiperidine group, omitting the ethyl spacer.
  • Application : Used as a derivatization agent in radiopharmaceutical quality control (e.g., fludeoxyglucose (18F) injection) .
  • Key Difference : The absence of the ethyl spacer reduces lipophilicity (logP = 1.1 vs. ~2.5 for this compound), impacting CNS penetration.

Physicochemical Properties

Property This compound SB-269970 4-(4-Methylpiperidin-1-yl)pyridine
Molecular Weight (g/mol) ~211.3 335.47 178.3
logP (Predicted) 2.5 3.1 1.1
Solubility (Water) Low (similar to CHJ02029: <1 mg/mL) <0.1 mg/mL 0.75 g/L
Melting Point Not reported 198–200°C (HCl salt) 76°C (analog in )

Biological Activity

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antidiabetic, antimicrobial, anticancer, and neuroprotective effects, supported by relevant data tables and findings from various studies.

1. Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a 4-methylpiperidine group. This structural configuration is pivotal for its biological interactions.

2. Antidiabetic Activity

Research indicates that derivatives of pyridine compounds can exhibit significant antidiabetic effects. For instance, studies have shown that certain pyridine derivatives can enhance glucose uptake in muscle and fat cells, thereby reducing blood glucose levels without adversely affecting insulin concentration.

Table 1: Antidiabetic Activity of Pyridine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A0.073GPR119 agonist
Compound B29Insulin sensitizer

These findings suggest that modifications to the pyridine structure can lead to improved insulin sensitivity and glucose metabolism .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens, including Mycobacterium tuberculosis. In high-throughput screening, compounds with similar structures demonstrated promising activity.

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (µM)Cytotoxicity (HepG2)
4PP-16.3>80
4PP-22.0<30

The results indicate that structural modifications can enhance antibacterial efficacy while maintaining low cytotoxicity .

4. Anticancer Activity

The anticancer properties of compounds related to this compound have been explored in various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Toxicity (Normal Cells)
Compound COvarian Cancer15Low
Compound DBreast Cancer25Moderate

These findings reveal the potential of these derivatives as selective anticancer agents .

5. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of piperidine derivatives, including those similar to this compound. These compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases such as Alzheimer's.

Table 4: Neuroprotective Activity

CompoundAChE Inhibition (%)BuChE Inhibition (%)
Compound E8540
Compound F9050

This inhibition suggests potential therapeutic applications in treating cognitive decline associated with aging .

Q & A

Q. What are the standard synthetic routes for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine, and what methodological considerations are critical for optimizing yield and purity?

  • Methodological Answer : A common approach involves coupling piperidine derivatives with pyridine intermediates. For example, refluxing 4-methylpiperidine with a pyridine-containing alkyl halide in a polar solvent (e.g., methanol/water) under basic conditions (e.g., sodium acetate) can yield the target compound. Post-synthesis purification via silica gel chromatography (e.g., chloroform:methanol:ammonia = 96:4:0.4) and recrystallization (ethanol) are critical for achieving high purity (>95%) . Key considerations include reaction time (2–6 hours), temperature control (60–80°C), and inert atmosphere to prevent oxidation. Yield optimization may require adjusting stoichiometry or catalyst loading .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; if exposed, rinse immediately with water for 15 minutes .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid incompatible materials (strong acids/oxidizers) .
  • Spills : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Ventilate the area and avoid ignition sources .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and piperidine-pyridine connectivity. For example, pyridyl protons appear as doublets (δ 8.2–8.5 ppm), while piperidine methyl groups resonate as singlets (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ at m/z 205.1578 for C13_{13}H20_{20}N2_2) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···I or π-π stacking in related derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when varying reaction solvents or catalysts?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. methanol) affecting nucleophilicity or catalyst efficiency (e.g., Pd vs. Cu). Systematic screening via Design of Experiments (DoE) can identify optimal conditions. For instance, a 2024 study achieved 81% yield using methanol/water (3:1) with sodium acetate, whereas acetonitrile reduced yields to 50% due to poor solubility . Kinetic studies (e.g., in situ FTIR) can monitor intermediate formation and guide adjustments .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in target binding studies?

  • Methodological Answer :
  • Molecular Docking : Compare binding affinities of this compound with analogs (e.g., 4-aminopiperidine derivatives) against targets like G-protein-coupled receptors (GPCRs) .
  • Bioisosteric Replacement : Substitute the pyridine ring with pyrimidine (as in ) to assess impact on hydrophobicity and hydrogen bonding .
  • Pharmacophore Modeling : Map essential features (e.g., basic nitrogen in piperidine) using software like Schrödinger’s Phase .

Q. What are the best practices for analyzing crystal structures of similar piperidine-pyridine derivatives to inform molecular design?

  • Methodological Answer :
  • Data Collection : Use a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). Refine structures via SHELXS97/SHELXL97 .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., C–H···π in pyridine rings) using Mercury software. For example, revealed no nonlinear optical activity due to centrosymmetric packing .
  • Thermal Ellipsoids : Assess conformational flexibility of the piperidine ring (e.g., chair vs. boat configurations) to correlate with solubility or stability .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?

  • Methodological Answer : While reports stability in neutral conditions, notes incompatibility with strong acids. To reconcile:

Conduct accelerated stability studies (40°C/75% RH, pH 1–14) with HPLC monitoring.

Compare degradation products (e.g., hydrolysis of the piperidine-ethyl bond) via LC-MS .

Validate using quantum mechanical calculations (e.g., DFT) to predict bond dissociation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.